molecular formula C18H16FN3O2S B11175668 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11175668
M. Wt: 357.4 g/mol
InChI Key: LOOLFSIOCOQLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxybenzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the fluorophenyl and methoxybenzyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl
  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of functional groups and the presence of the thiadiazole ring

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16FN3O2S/c1-24-15-5-3-2-4-13(15)11-17-21-22-18(25-17)20-16(23)10-12-6-8-14(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,22,23)

InChI Key

LOOLFSIOCOQLID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.